Methyl 2,3-difluoro-4-iodobenzoate
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Overview
Description
Methyl 2,3-difluoro-4-iodobenzoate is an organic compound with the molecular formula C8H5F2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-difluoro-4-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 2,3-difluorobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,3-difluorobenzoic acid is coupled with an aryl iodide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale iodination reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. This approach minimizes the risk of side reactions and allows for better control over reaction parameters, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-difluoro-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The aryl-iodide functionality allows for coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically under basic conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or sodium hydroxide are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the iodine atom.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Scientific Research Applications
Methyl 2,3-difluoro-4-iodobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 2,3-difluoro-4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the iodine atom facilitates its incorporation into larger molecules through coupling reactions . The compound’s effects are mediated through pathways involving halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-difluorobenzoate: Lacks the iodine atom, making it less reactive in coupling reactions.
Methyl 4-iodobenzoate: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
Methyl 2,3-dichloro-4-iodobenzoate: Chlorine atoms replace fluorine, leading to different steric and electronic effects.
Uniqueness
Methyl 2,3-difluoro-4-iodobenzoate is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic properties and reactivity. The combination of these halogens allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H5F2IO2 |
---|---|
Molecular Weight |
298.02 g/mol |
IUPAC Name |
methyl 2,3-difluoro-4-iodobenzoate |
InChI |
InChI=1S/C8H5F2IO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,1H3 |
InChI Key |
DGIHTZGPYOSLIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)I)F)F |
Origin of Product |
United States |
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